

(Tributylstannyl)methanol: A Technical Guide to its Synthetic Applications

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Compound of Interest

Compound Name: (Tributylstannyl)methanol

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Abstract

(Tributylstannyl)methanol (CAS No: 27490-33-1) is a unique organometallic compound that serves as a versatile and valuable reagent in modern organic synthesis.^[1] Its structure, which combines a reactive tributyltin moiety with a functional hydroxymethyl group, allows it to participate in a range of chemical transformations.^[1] This guide provides an in-depth exploration of the primary applications of **(Tributylstannyl)methanol**, focusing on its role as a stable and effective hydroxymethyl anion equivalent. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss its utility in the construction of complex molecular architectures, including the synthesis of 1,3-diols. Furthermore, this document addresses the critical safety and handling considerations associated with organotin compounds.

Introduction: Structural Features and Reactivity

(Tributylstannyl)methanol, also known as (Hydroxymethyl)tributyltin, is a colorless to light yellow, oily liquid with the molecular formula $C_{13}H_{30}OSn$.^{[2][3]} The molecule's synthetic utility is derived from the distinct properties of its two key components: the tributylstannyl group and the hydroxymethyl group.^[1]

- The Tributylstannyl Group (Bu_3Sn-): This bulky, lipophilic group makes the compound soluble in common organic solvents. More importantly, the tin-carbon (Sn-C) bond is relatively weak

and susceptible to cleavage. This allows the tributylstannyl moiety to function as a good leaving group or to participate in transmetalation reactions, which are fundamental to its application in cross-coupling chemistry.^{[1][4]}

- The Hydroxymethyl Group (-CH₂OH): This functional group provides a reactive site for further chemical modifications, such as oxidation or protection.^[1] Crucially, when the Sn-C bond is cleaved, the -CH₂OH group can be delivered as a nucleophilic hydroxymethyl unit.^[1]

The combination of these features makes **(Tributylstannyl)methanol** a powerful synthetic tool, particularly as a stable precursor to the otherwise unstable hydroxymethyl anion (-CH₂OH).^[1]

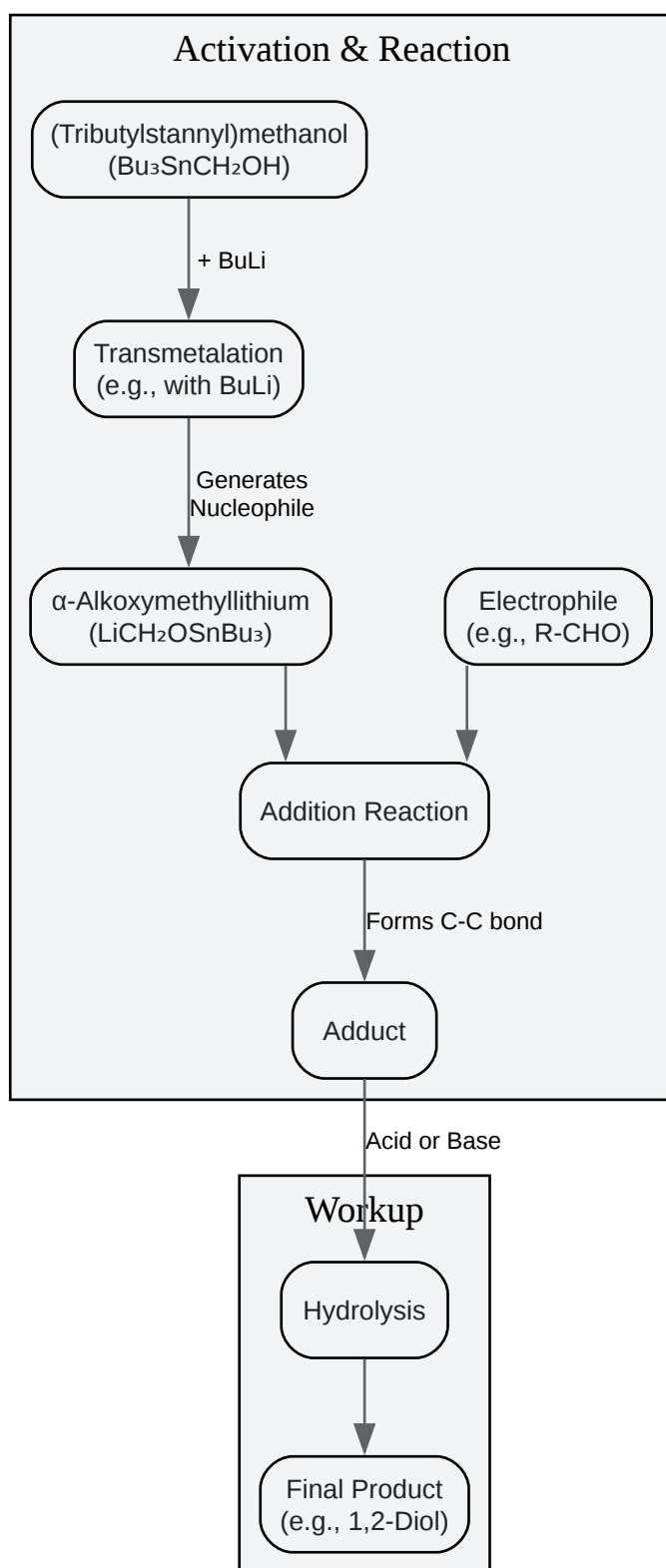
Core Application: The Hydroxymethyl Anion Equivalent

The most significant application of **(Tributylstannyl)methanol** in organic synthesis is its function as a hydroxymethyl anion equivalent.^[1] This allows for the direct and efficient introduction of a hydroxymethyl group onto a variety of electrophilic substrates, a common transformation in the synthesis of natural products and pharmaceuticals.^[1]

Mechanism of Action: Transmetalation and Nucleophilic Addition

The process begins with the deprotonation of the hydroxyl group, followed by a transmetalation step, typically using a strong base like butyllithium (BuLi). This generates a highly reactive α-alkoxymethyl lithium reagent. This nucleophilic species can then readily add to a range of electrophiles, such as aldehydes and ketones. A subsequent hydrolysis step removes the protecting group and reveals the desired primary alcohol.

Below is a diagram illustrating the general workflow for utilizing **(Tributylstannyl)methanol** as a hydroxymethyl anion equivalent.



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Caption: Workflow for using **(Tributylstannyl)methanol** as a hydroxymethyl anion equivalent.

Application in Diol Synthesis

A powerful application of this methodology is in the stereoselective synthesis of 1,3-diols, which are common structural motifs in polyketide natural products.^[5] By reacting the lithiated intermediate of a protected **(Tributylstannyl)methanol** derivative with an appropriate epoxide, chemists can achieve regioselective ring-opening to furnish homoallylic 1,3-diols.^[6]

Role in Cross-Coupling Reactions

(Tributylstannyl)methanol is also utilized as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille reaction.^[4] In these transformations, the tributylstannyl group facilitates the transfer of the hydroxymethyl group to an organic halide or triflate, resulting in the formation of a new carbon-carbon bond.^[1] This method is particularly valuable for installing a primary alcohol, which can be further functionalized.^[1] The transmetalation step in these reactions involves the formation of a mixed organometallic intermediate where both the organic halide and the hydroxymethyl group are coordinated to the palladium catalyst.^[4]

Experimental Protocols

Synthesis of (Tributylstannyl)methanol

The synthesis of **(Tributylstannyl)methanol** is typically achieved through the reaction of tributyltin hydride with paraformaldehyde.^[4] The reaction is generally conducted in an inert atmosphere using a base such as diisopropylamine and initiated with butyllithium in a solvent like dry tetrahydrofuran (THF).^{[4][7]}

Step-by-Step Protocol:

- Equip a flame-dried, three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, and an argon inlet.
- Charge the flask with diisopropylamine and dry tetrahydrofuran (THF).
- Cool the flask to 0 °C using an ice-water bath.
- Add butyllithium (in hexane) dropwise to the stirred solution over 15 minutes and stir for an additional 30 minutes.

- Add a solution of tributyltin hydride in THF dropwise via the addition funnel over approximately 50 minutes.
- After stirring for 30 minutes, add paraformaldehyde to the reaction mixture in one portion.
- Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
- Upon completion, dilute the reaction mixture with petroleum ether and wash with water.
- Separate the aqueous phase and extract with petroleum ether.
- Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(Tributylstannyl)methanol** as a colorless oil.^[7]

Protection of the Hydroxyl Group: Synthesis of Tributyl[(methoxymethoxy)methyl]stannane

For many applications, the hydroxyl group of **(Tributylstannyl)methanol** is protected prior to its use as a hydroxymethyl anion equivalent.^[7] A common protecting group is methoxymethyl (MOM).

Step-by-Step Protocol:

- Equip a three-necked, round-bottomed flask with a mechanical stirrer and an argon inlet.
- Charge the flask with **(Tributylstannyl)methanol**, dichloromethane, dimethoxymethane, and powdered 4 Å molecular sieves.
- Add boron trifluoride etherate dropwise to the vigorously stirred mixture.
- Stir the resulting suspension at room temperature for approximately 13 hours.
- Filter the reaction mixture through a pad of Celite.
- The filtrate can then be worked up to isolate the desired Tributyl[(methoxymethoxy)methyl]stannane.^[7]

Data Summary

The following table summarizes the key properties of **(Tributylstannyl)methanol**.

Property	Value	Reference(s)
CAS Number	27490-33-1	[4]
Molecular Formula	C ₁₃ H ₃₀ OSn	[4]
Molecular Weight	321.09 g/mol	[4]
Appearance	Colorless to light yellow liquid/oil	[2]
Boiling Point	110 °C at 0.01 Torr	
Purity	≥95.0%	[3]

Safety and Handling of Organotin Compounds

(Tributylstannyl)methanol, like other organotin compounds, is toxic and requires careful handling.[8] The toxicity of organotin compounds is primarily dependent on the number and type of organic groups attached to the tin atom, with trialkyltin compounds being the most toxic class.[9][10]

Key Hazards:

- **Toxicity:** Organotin compounds are highly toxic if swallowed, inhaled, or in contact with skin. [3][9] They can affect the central nervous system, and some are known endocrine disruptors and immunotoxins.[9][10][11]
- **Irritation:** These compounds can cause severe irritation and chemical burns to the skin and eyes.[9][12]
- **Environmental Hazard:** **(Tributylstannyl)methanol** is very toxic to aquatic life with long-lasting effects.[3]

Handling Procedures:

- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
- **Exposure Control:** In case of skin contact, immediately wash the affected area with soap and water and remove contaminated clothing.[9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air and seek immediate medical attention.[9]
- **Spills:** In the event of a spill, use an absorbent material to soak up the compound, place it in a sealed container, and dispose of it as hazardous waste.[9]
- **Disposal:** All waste containing organotin compounds must be disposed of according to institutional and local environmental regulations.[9] Avoid release to the environment.[3]

Conclusion

(Tributylstannyl)methanol is a highly effective reagent for the introduction of the hydroxymethyl functional group in a variety of synthetic contexts. Its primary role as a stable and manageable hydroxymethyl anion equivalent makes it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals and natural products. While its utility is significant, the inherent toxicity of organotin compounds necessitates strict adherence to safety protocols to ensure the well-being of researchers and the protection of the environment.

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